Dolichol 17
Overview
Description
Dolichol 17 is a long-chain polyisoprenoid alcohol that plays a crucial role in the post-translational modification of proteins, particularly in the process of N-glycosylation. This compound is part of the dolichol family, which consists of varying numbers of isoprene units. This compound specifically contains 17 isoprene units, making it a significant member of this family. Dolichols are essential for the proper functioning of eukaryotic cells, serving as lipid carriers for glycosylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dolichol 17 is synthesized through the mevalonate pathway, a crucial metabolic pathway that produces isoprenoids. The synthesis begins with the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate molecules, catalyzed by cis-prenyltransferase. This results in the formation of polyprenyl diphosphate, which is then reduced to dolichol by specific reductases .
Industrial Production Methods: Industrial production of this compound involves the large-scale fermentation of microorganisms engineered to overproduce the enzymes required for the mevalonate pathway. This biotechnological approach ensures a sustainable and efficient production process, minimizing the need for chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Dolichol 17 undergoes several types of chemical reactions, including:
Oxidation: Dolichol can be oxidized to form dolichyl phosphate, a key intermediate in glycosylation.
Substitution: Dolichol can participate in substitution reactions where its hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like molecular oxygen or specific oxidases.
Reduction: Catalyzed by enzymes such as SRD5A3 and DHRSX under physiological conditions.
Major Products:
Dolichyl Phosphate: Formed through the oxidation of dolichol.
Glycosylated Proteins: Result from the transfer of oligosaccharides from dolichyl phosphate to nascent proteins.
Scientific Research Applications
Dolichol 17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of polyisoprenoids.
Biology: Essential for studying protein glycosylation and its effects on cellular functions.
Medicine: Investigated for its role in congenital disorders of glycosylation and potential therapeutic applications.
Industry: Utilized in the production of glycosylated proteins for pharmaceuticals and biotechnology
Mechanism of Action
Dolichol 17 exerts its effects primarily through its role in protein glycosylation. It acts as a lipid carrier for the transfer of oligosaccharides to nascent proteins in the endoplasmic reticulum. This process is crucial for proper protein folding, stability, and function. The molecular targets include various glycosyltransferases and oligosaccharyltransferases that facilitate the transfer of sugars from dolichyl phosphate to proteins .
Comparison with Similar Compounds
Dolichol 15: Contains 15 isoprene units and shares similar functions in glycosylation.
Dolichol 20: Contains 20 isoprene units and is also involved in protein glycosylation.
Polyprenol: The precursor to dolichol, involved in similar biochemical pathways.
Uniqueness of Dolichol 17: this compound is unique due to its specific chain length, which may influence its efficiency and specificity in glycosylation processes. Its intermediate chain length allows it to balance between flexibility and stability, making it a versatile compound in various biological contexts .
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67-heptadecamethyloctahexaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66-hexadecaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H140O/c1-69(2)35-19-36-70(3)37-20-38-71(4)39-21-40-72(5)41-22-42-73(6)43-23-44-74(7)45-24-46-75(8)47-25-48-76(9)49-26-50-77(10)51-27-52-78(11)53-28-54-79(12)55-29-56-80(13)57-30-58-81(14)59-31-60-82(15)61-32-62-83(16)63-33-64-84(17)65-34-66-85(18)67-68-86/h35,37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,85-86H,19-34,36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66-68H2,1-18H3/b70-37+,71-39+,72-41+,73-43+,74-45+,75-47+,76-49+,77-51+,78-53+,79-55+,80-57+,81-59+,82-61+,83-63+,84-65+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHNQEWLIKGELH-ZHEGZICBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H140O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1178.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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